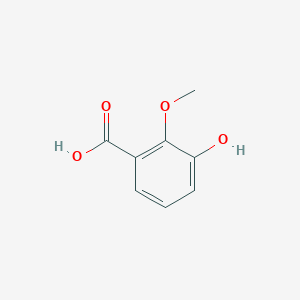

3-Hydroxy-2-methoxybenzoic acid

Descripción general

Descripción

3-Hydroxy-2-methoxybenzoic acid is a compound that can be related to various substituted benzoic acid derivatives. While the specific compound is not directly synthesized or analyzed in the provided papers, the research on similar compounds can offer insights into its properties and potential synthesis routes. For instance, compounds with methoxy and hydroxy substituents on a benzoic acid backbone have been synthesized and evaluated for their biological activities, such as inhibition of enzymes like catechol O-methyltransferase (COMT) .

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed cross-coupling reactions, phase-transfer conditions, or Wittig reactions . For example, a palladium-catalyzed reaction was used to synthesize hydroxybenzo[c]phenanthrene, a compound with a similar phenolic and aromatic structure . Additionally, the directed ortho-metalation of unprotected benzoic acids has been shown to be a useful method for regioselective synthesis of substituted benzoic acids, which could potentially be applied to the synthesis of 3-Hydroxy-2-methoxybenzoic acid .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within a molecule . The structure of these compounds can influence their physical properties and reactivity. For instance, Schiff base compounds related to hydroxybenzoic acids have been shown to adopt specific configurations that could be relevant to the structure of 3-Hydroxy-2-methoxybenzoic acid .

Chemical Reactions Analysis

The chemical reactivity of substituted benzoic acids can be influenced by the presence of electron-donating or electron-withdrawing groups. For example, the presence of a methoxy group can affect the reactivity of the compound in various chemical reactions, such as nitration, esterification, and hydrolysis . The hydroxylation and demethoxylation of methoxybenzoic acids by OH-radicals have been studied, which is relevant to understanding the potential chemical reactions involving 3-Hydroxy-2-methoxybenzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzoic acids are determined by their molecular structure. The presence of hydroxy and methoxy groups can affect properties such as solubility, boiling point, and acidity. For example, the hydroxylation of methoxybenzoic acids can significantly alter their solubility and reactivity . The crystal packing structure can also influence the fluorescence emissions in the solid state, as observed in methoxy-substituted hydroxyphenylbenzimidazole isomers .

Aplicaciones Científicas De Investigación

Specific Scientific Field

Summary of the Application

3-Hydroxy-2-methoxybenzoic acid is used as an internal standard during the simultaneous quantification of acetylsalicylic acid and its metabolite salicylic acid in human plasma .

Methods of Application or Experimental Procedures

The compound is used in high-performance liquid chromatography (HPLC) for the quantification of acetylsalicylic acid and its metabolite salicylic acid .

Results or Outcomes

The results of this application were not specified in the source .

Application in Organic Chemistry

Specific Scientific Field

Summary of the Application

3-Hydroxy-2-methoxybenzoic acid is used in the large-scale synthesis of 7-methoxy-3 (2 H)-benzofuranone .

Methods of Application or Experimental Procedures

The compound is used in a synthetic procedure to produce 7-methoxy-3 (2 H)-benzofuranone .

Results or Outcomes

The results of this application were not specified in the source .

Safety And Hazards

The safety data sheet for a similar compound, 2-Methoxybenzoic acid, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity through prolonged or repeated exposure if inhaled .

Propiedades

IUPAC Name |

3-hydroxy-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMHCSBCMFQGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540687 | |

| Record name | 3-Hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-methoxybenzoic acid | |

CAS RN |

2169-28-0 | |

| Record name | 3-Hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

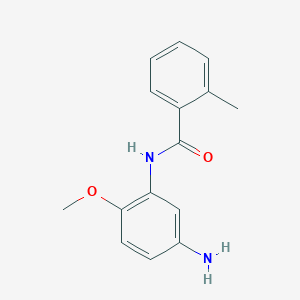

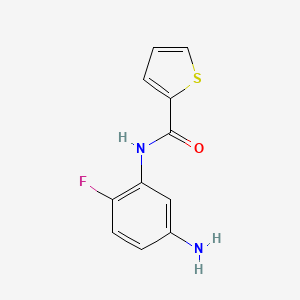

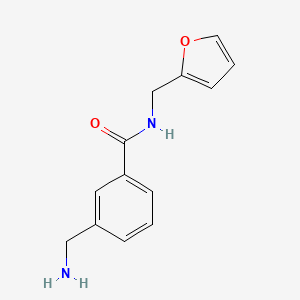

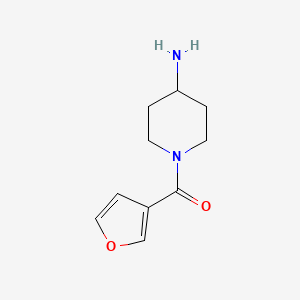

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1340284.png)

![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol](/img/structure/B1340313.png)

![3-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B1340315.png)

![[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanamine](/img/structure/B1340327.png)